molecular formula C21H19N3O3S2 B2679361 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-08-2

2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2679361
CAS No.: 877653-08-2
M. Wt: 425.52
InChI Key: UPIJIPWVATYZSD-UHFFFAOYSA-N
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Description

The compound “2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized for various purposes, including the development of new antitubercular agents .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using various methods. One approach involves heating thiophene-2-carboxamides in formic acid . Another method involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones can be quite diverse. For instance, they can undergo reactions with various 2-halo derivatives with sulfur-containing reagents . They can also participate in [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Fluorescent Probe Development

Compounds with structural similarities to 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been utilized in the development of fluorescent probes. These probes are specifically designed for the selective discrimination of thiophenols over aliphatic thiols, which is crucial in chemical, biological, and environmental sciences. The design incorporates intramolecular charge transfer pathways, offering high selectivity and sensitivity, making them suitable for detecting thiophenols in water samples with significant accuracy and reliability (Wang et al., 2012).

Heterocyclic Compounds Synthesis

Research has also focused on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres. These compounds are of interest due to their distinct physicochemical properties and biological potential, suggesting applications in drug development and as tools for exploring biological mechanisms (Zadorozhny et al., 2010).

Antimicrobial and Antiprotozoal Activities

Novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole ring have shown significant antitrichinellosis and antiprotozoal effects, highlighting their potential as therapeutic agents. These compounds were synthesized to determine their effectiveness against Trichinella spiralis in vitro, with some showing higher activity than established treatments. This demonstrates the potential for compounds with similar structures in developing new antiparasitic drugs (Mavrova et al., 2010).

Antihyperlipaemic Activity

A study on 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones prepared from thiophene ortho-aminoester and a variety of nitriles under acidic conditions screened for antihyperlipaemic activity. One compound, in particular, showed comparable activity to known treatments, indicating the therapeutic potential of these compounds in managing hyperlipidemia (Shishoo et al., 1990).

Anti-HIV-1 Activity

Research into 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, including substitutions at various positions, has revealed virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. This suggests potential applications in developing new antiviral drugs, particularly for treating HIV-1 infections (Novikov et al., 2004).

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-ones, such as “2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one”, have potential for further development as therapeutic agents. For instance, they could be optimized to develop more selective and active anticancer agents . They could also be explored for their potential as antitubercular agents .

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-20-19-18(10-12-28-19)22-21(23(20)11-9-15-5-2-1-3-6-15)29-14-16-7-4-8-17(13-16)24(26)27/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIJIPWVATYZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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